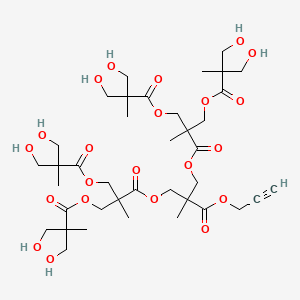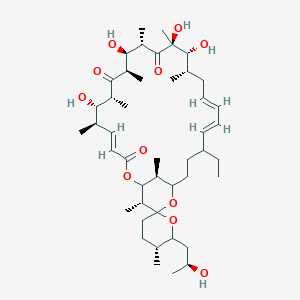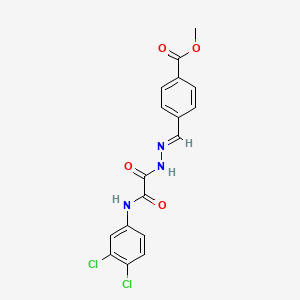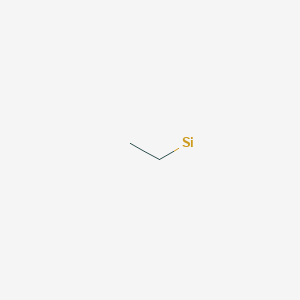
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves replacing hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. These methods are optimized for high yield and purity, ensuring the consistent production of deuterated compounds for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity, reaction kinetics, and metabolic stability. These changes can lead to different biological and chemical effects compared to non-deuterated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-amine: A similar deuterated compound with applications in chemical and biological research.
4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Another deuterated compound used in various scientific studies.
Uniqueness
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is unique due to its specific deuterium labeling pattern and its potential applications in diverse fields. Its altered reaction kinetics and metabolic stability make it a valuable tool for researchers studying the effects of deuterium incorporation in chemical and biological systems.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
173.33 g/mol |
IUPAC-Name |
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1/hD |
InChI-Schlüssel |
JWUXJYZVKZKLTJ-AWFCJHQLSA-N |
Isomerische SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CC(=O)CC(N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




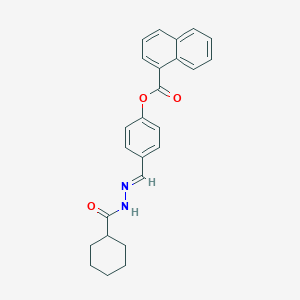
![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
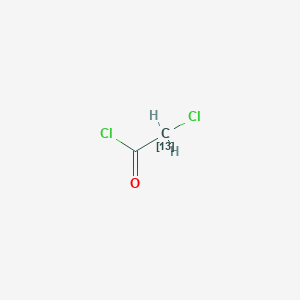
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
